![molecular formula C24H6Cl6N6 B8646935 6,7,16,17,26,27-hexachloro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B8646935.png)
6,7,16,17,26,27-hexachloro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine is a complex organic compound with the molecular formula C24H6Cl6N6 and a molecular weight of 591.06 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and nitrogen atoms arranged in a specific configuration. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine typically involves organic synthesis techniques. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The exact synthetic route may vary, but it generally requires the use of specific reagents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of advanced equipment and techniques is essential to ensure the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline derivatives, while substitution reactions can yield various substituted phenazine compounds .
Scientific Research Applications
2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine include:
- 3,4,9,10,15,16-Hexachloro-1,6,7,12,13,18-hexaazatrinaphthylene
- 2,3,8,9,14,15-Hexachloro-5,6,11,12,17,18-hexaazatrinaphthylene
Uniqueness
What sets 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine apart from similar compounds is its specific arrangement of chlorine and nitrogen atoms, which imparts unique chemical properties and reactivity. This makes it particularly valuable in various research and industrial applications .
Properties
Molecular Formula |
C24H6Cl6N6 |
|---|---|
Molecular Weight |
591.1 g/mol |
IUPAC Name |
6,7,16,17,26,27-hexachloro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene |
InChI |
InChI=1S/C24H6Cl6N6/c25-7-1-13-14(2-8(7)26)32-20-19(31-13)21-23(35-16-4-10(28)9(27)3-15(16)33-21)24-22(20)34-17-5-11(29)12(30)6-18(17)36-24/h1-6H |
InChI Key |
IEPGIXRSNOEKKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C3C(=N2)C4=NC5=CC(=C(C=C5N=C4C6=NC7=CC(=C(C=C7N=C36)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B8646854.png)
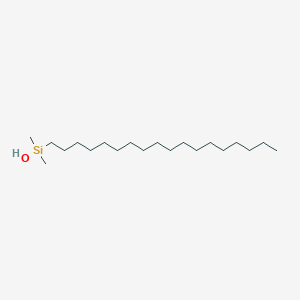
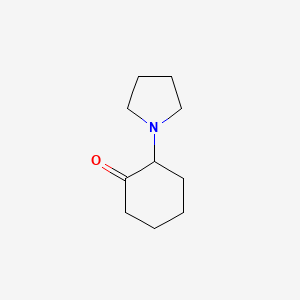



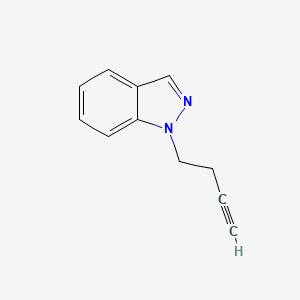
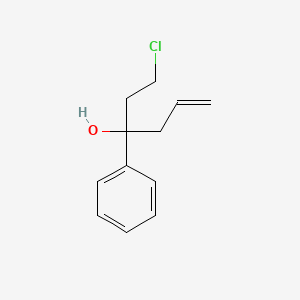
![3-Bromo-4-chloro-7-methylthieno[3,2-c]pyridine](/img/structure/B8646900.png)
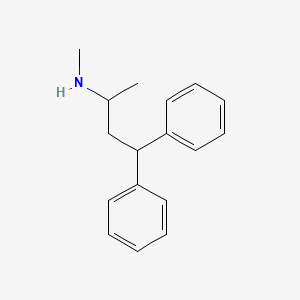
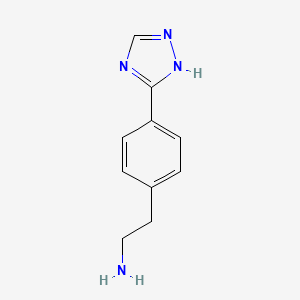
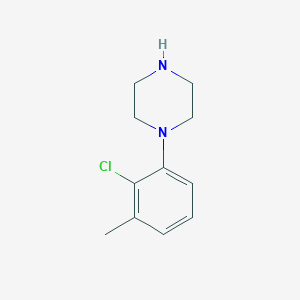
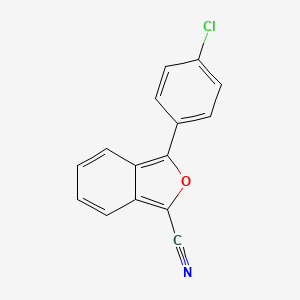
![3-[(2-Methoxyphenyl)thio]propanoic acid](/img/structure/B8646950.png)
